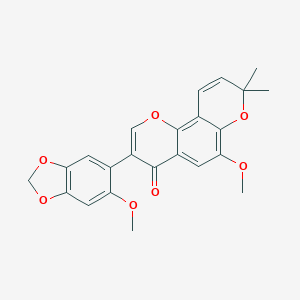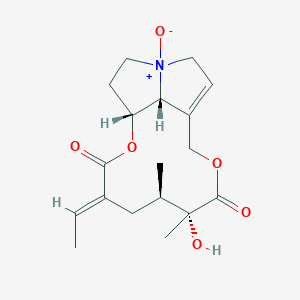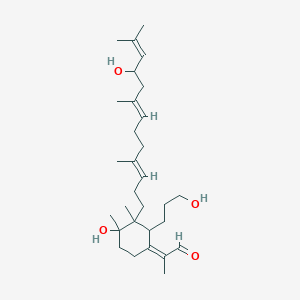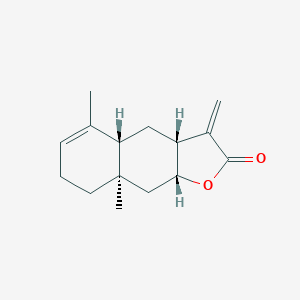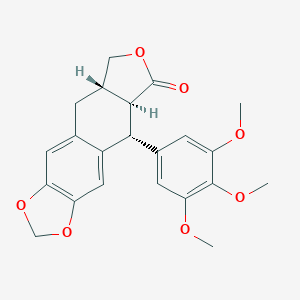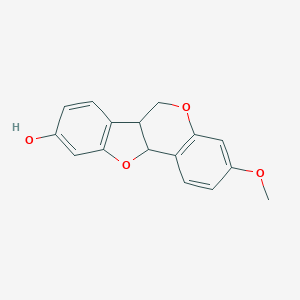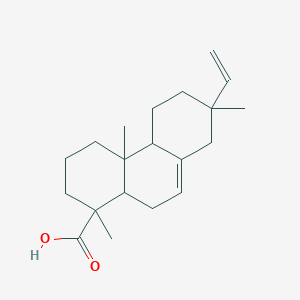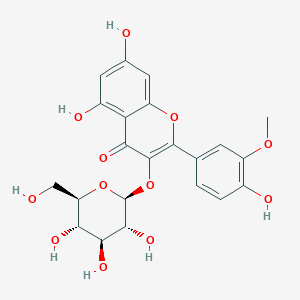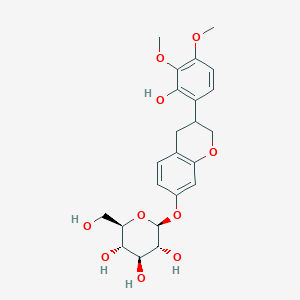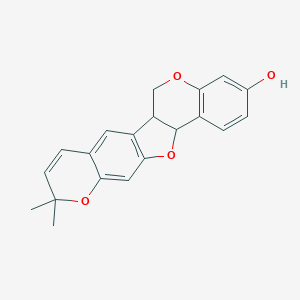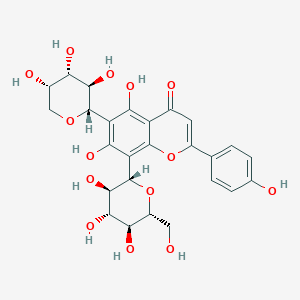
Isosilybin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosilybin is a diastereoisomeric mixture of flavonolignans, specifically this compound A and this compound B, isolated from milk thistle (Silybum marianum). It exhibits hepatoprotective activity and potently inhibits Cytochrome P4502C8 (CYP2C8) activity in human liver microsomes . It is also one of the bioactive components available in silymarin, which is commonly used in the treatment of cirrhosis, hepatitis, and prevents the liver from being exposed to toxic substances .
Synthesis Analysis
The first asymmetric, total synthesis of this compound A was reported in a study . The strategy employed a late-stage catalytic biomimetic cyclization of a highly functionalized chalcone to form the characteristic benzopyranone ring .Molecular Structure Analysis
This compound is structurally composed of flavonoid and lignan parts, mostly p-coumaryl, coniferyl, and sinapyl alcohol . The flavonoid part of the flavonolignan molecule is usually taxifolin, naringenin, chrysoeriol, eriodictyol, tricin, luteolin, apigenin, or quercetin .Chemical Reactions Analysis
The chirality of these flavonolignans is discussed in terms of their analysis, preparative separation, and chemical reactions . A late-stage catalytic biomimetic cyclization of a highly functionalized chalcone is employed to form the characteristic benzopyranone ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.44 g/mol . It is a powder that is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen
Medizin: Hepatoprotektives Mittel
Isosilybin, eine Komponente von Silymarin, das aus Mariendistelfrüchten gewonnen wird, wurde traditionell wegen seiner leberschützenden Eigenschaften verwendet. Es ist bekannt, dass es Lebererkrankungen behandelt und die Leberfunktion verbessert, indem es als Antioxidans, entzündungshemmendes Mittel und antifibrotisches Mittel wirkt .
Pharmakologie: Bioverfügbarkeit und Metabolismus
Die pharmakologische Forschung konzentriert sich auf die Verbesserung der Bioverfügbarkeit von this compound. Herausforderungen sind die Verbesserung seiner Absorption, Verteilung, Metabolisierung und Ausscheidung, um sein therapeutisches Potenzial zu maximieren .
Chemie: Synthese und Charakterisierung
Im Bereich der Chemie wird this compound auf seine Synthesewege untersucht. Techniken wie asymmetrische Sharpless-Dihydroxylierung und Mitsunobu-Inversion werden verwendet, um seine Benzodioxaringesysteme zu synthetisieren .
Biotechnologie: Biotransformation
Biotechnologische Anwendungen umfassen die Konstruktion von enzymatischen Kaskaden für die effiziente Biotransformation von this compound. Dieser Prozess ist entscheidend für die Herstellung von hochreinen Verbindungen für verschiedene Anwendungen .
Wirkmechanismus
- Antioxidant Activity : Isosilybin acts as an antioxidant by scavenging free radicals, particularly peroxyl and alkoxyl radicals .
- Cell Membrane Protection : It modifies the exterior cell membrane of hepatocytes, reducing susceptibility to toxins and oxidative stress .
Mode of Action
Biochemical Pathways
Safety and Hazards
Zukünftige Richtungen
The future of “silymarin applications” lies in the use of optically pure components that can be applied directly or used as valuable lead structures, and in the exploration of their true molecular effects . The respective diastereomers of flavonolignans have significantly different activities in anisotropic biological systems . Therefore, the future course of action for developing it as a novel herbal drug for the treatment of brain diseases has been suggested .
Biochemische Analyse
Biochemical Properties
Isosilybin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the growth of human prostate cancer cells by inducing G1 arrest and apoptosis . This suggests that this compound interacts with cell cycle regulators such as cyclins and cyclin-dependent kinases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In human prostate cancer cells, it inhibits growth and induces cell death . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it decreases the levels of cyclins and cyclin-dependent kinases, but increases the levels of p21, p27, and p53 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Isosilybin can be achieved through the modification of Silybin, which is a naturally occurring flavonolignan. The key modification involves the introduction of a hydroxyl group at the C-3' position of the B-ring. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Silybin", "Methanol", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium borohydride", "Methanesulfonic acid", "Pyridine", "Acetic anhydride", "Triethylamine", "Chloroform", "Water" ], "Reaction": [ "Silybin is dissolved in methanol and sodium hydroxide is added. The mixture is stirred at room temperature for several hours to form the sodium salt of silybin.", "Hydrogen peroxide is added to the sodium salt of silybin to form the corresponding hydroperoxide.", "Acetic acid is added to the reaction mixture to decompose the hydroperoxide and form the corresponding diol.", "Sodium borohydride is added to the diol to reduce the ketone group at C-7 and C-17 positions.", "Methanesulfonic acid is added to the reaction mixture to remove the protecting group at the C-7 position.", "Pyridine is added to the reaction mixture to acetylate the hydroxyl group at the C-3' position.", "Acetic anhydride and triethylamine are added to the reaction mixture to acetylate the hydroxyl group at the C-7 position.", "The reaction mixture is then extracted with chloroform and the organic layer is washed with water.", "The chloroform is evaporated to yield crude Isosilybin, which can be purified using column chromatography." ] } | |
CAS-Nummer |
72581-71-6 |
Molekularformel |
C25H22O10 |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
(3S)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25?/m1/s1 |
InChI-Schlüssel |
FDQAOULAVFHKBX-NFUGKBHHSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
melting_point |
239 - 241 °C |
Andere CAS-Nummern |
72581-71-6 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
2-[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one; Isosilybinin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



